molecular formula C9H9ClFNO2 B15229675 Ethyl 2-amino-3-chloro-5-fluorobenzoate

Ethyl 2-amino-3-chloro-5-fluorobenzoate

Katalognummer: B15229675
Molekulargewicht: 217.62 g/mol
InChI-Schlüssel: OMDYNXLBHYHFDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-3-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2. It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluoro group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-chloro-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-amino-3-chloro-5-fluorobenzoic acid is reacted with an ethyl ester under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of nitrobenzoates.

    Reduction: Regeneration of the amino group.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3-chloro-5-fluorobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-3-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-amino-3-chloro-4-fluorobenzoate
  • Ethyl 2-amino-3-chloro-6-fluorobenzoate
  • Ethyl 2-amino-3-chloro-5-bromobenzoate

Uniqueness

Ethyl 2-amino-3-chloro-5-fluorobenzoate is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C9H9ClFNO2

Molekulargewicht

217.62 g/mol

IUPAC-Name

ethyl 2-amino-3-chloro-5-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3

InChI-Schlüssel

OMDYNXLBHYHFDN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.